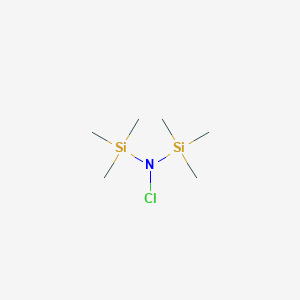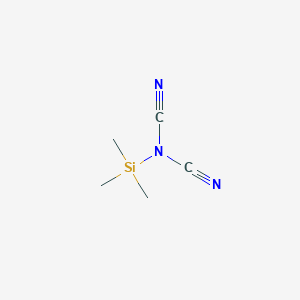
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite is a chemical compound with a complex structure that includes a nitro group, a methoxy group, and a sulfanylidene group attached to a phosphonite core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl phosphonite with 3-nitropropyl methoxy sulfide in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonite derivatives.
Scientific Research Applications
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite exerts its effects involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the phosphonite group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-nitropropyl)phosphonite
- Methyl (3-nitropropyl)methoxyphosphine
- Methyl (3-nitropropyl)thiophosphine
Uniqueness
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite is unique due to the presence of both a methoxy and a sulfanylidene group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
dimethoxy-(3-nitropropoxy)-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5PS/c1-9-12(13,10-2)11-5-3-4-6(7)8/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBITXLUIXMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OCCC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
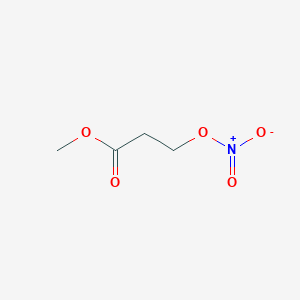
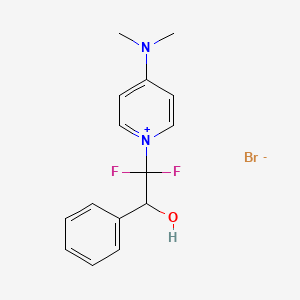
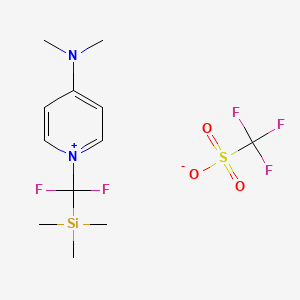
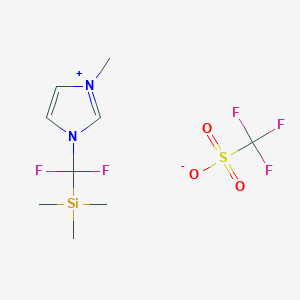
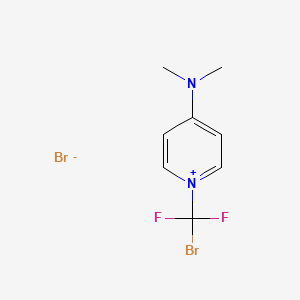
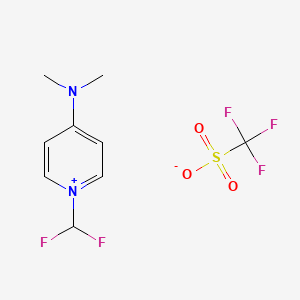

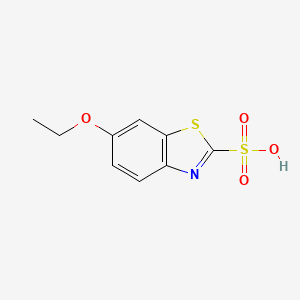
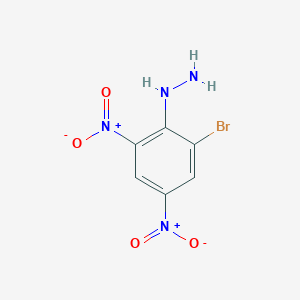
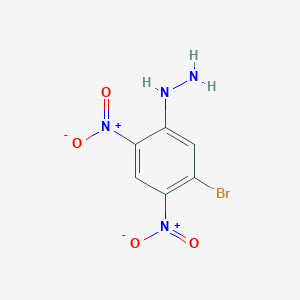
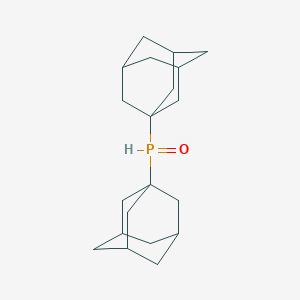
![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
